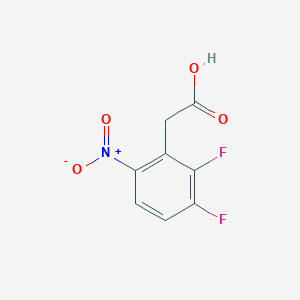

2-(2,3-Difluoro-6-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-difluoro-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNVCGPCWKYPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625918 | |

| Record name | (2,3-Difluoro-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141428-47-9 | |

| Record name | (2,3-Difluoro-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-6-nitrophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid

CAS Number: 141428-47-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization, and explores its potential biological significance.

Chemical and Physical Properties

This compound is a multifaceted organic compound. The presence of difluoro and nitro functional groups on the phenylacetic acid scaffold imparts unique reactivity and makes it a valuable building block in organic synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 141428-47-9 | N/A |

| Molecular Formula | C₈H₅F₂NO₄ | N/A |

| Molecular Weight | 217.13 g/mol | N/A |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 154-158 °C | [1] |

| Solubility | Slightly soluble in methanol. | N/A |

Synthesis and Purification

The primary route for the synthesis of this compound involves the nitration of its precursor, 2,3-difluorophenylacetic acid.

Synthesis of 2,3-Difluorophenylacetic Acid (Precursor)

An industrial preparation method for 2,3-difluorophenylacetic acid has been patented. The process involves a low-temperature reaction of o-difluorobenzene with an organolithium reagent to form o-difluorobenzene lithium. This intermediate then reacts with an oxalic acid ester or its chloride to yield a 2,3-difluorophenylglyoxylic acid ester. Subsequent reduction under alkaline conditions, followed by acidification, precipitation, and crystallization, affords the desired 2,3-difluorophenylacetic acid.[2]

Nitration of 2,3-Difluorophenylacetic Acid

A general procedure for the nitration of a substituted phenylacetic acid is as follows: The starting phenylacetic acid derivative is dissolved in a suitable solvent, such as dichloromethane, along with acetic anhydride. The mixture is cooled, and concentrated nitric acid is added dropwise while maintaining a low temperature (e.g., -10 to 10 °C). The reaction is stirred for a specified period, after which the product is isolated by filtration.

dot

Caption: General synthesis workflow for this compound.

Purification

Purification of the crude product is typically achieved through recrystallization. While a specific solvent system for this compound has not been documented, general methods for the purification of aromatic carboxylic acids suggest using a mixed solvent system, such as ethanol/water, to achieve high purity. The process involves dissolving the impure acid in a minimal amount of a hot solvent mixture and then allowing it to cool slowly to form crystals, which are subsequently collected by filtration.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Specific experimental data for the title compound is not currently available in the public domain. |

| ¹³C NMR | Specific experimental data for the title compound is not currently available in the public domain. |

| Mass Spectrometry | Specific experimental data for the title compound is not currently available in the public domain. |

| FTIR | An FTIR spectrum is available for this compound.[3] |

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A general reverse-phase HPLC method for acidic compounds can be employed.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4] |

| Detection | UV detection at an appropriate wavelength. |

Biological Activity and Potential Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]

Pharmaceutical Applications

This compound is a key building block for the development of pharmaceutical agents, with a particular focus on those targeting inflammatory diseases.[1] The presence of the nitro group and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Potential Anti-inflammatory Mechanism of Action

While direct biological studies on this compound are limited, its structural features suggest potential anti-inflammatory activity. Phenylacetic acid derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][6] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Furthermore, the nitro group in the structure could play a role in modulating inflammatory pathways. Nitro-containing compounds have been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][8] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. Inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. veeprho.com [veeprho.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a fluorinated nitroaromatic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features, including the difluorinated phenyl ring, the nitro group, and the carboxylic acid moiety, make it a versatile building block in medicinal chemistry and agrochemical research. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group, an electron-withdrawing group, activates the aromatic ring for nucleophilic substitution reactions and can also be a precursor to an amino group, allowing for a wide range of further chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed synthesis protocol.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 141428-47-9 | [1] |

| Molecular Formula | C₈H₅F₂NO₄ | [1] |

| Molecular Weight | 217.13 g/mol | [1] |

| Appearance | Light orange to yellow to green powder to crystal | [2] |

| Melting Point | 154.0 to 158.0 °C | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Slightly soluble in Methanol. | [2] |

| pKa | Not experimentally determined. | |

| Storage Temperature | 2-8°C | [2] |

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region would likely display complex multiplets due to the fluorine-proton and proton-proton couplings. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and fluoro groups. The methylene protons would appear as a singlet, likely deshielded by the adjacent aromatic ring and carboxylic acid group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically 170-185 ppm). The aromatic carbons would show complex splitting patterns due to carbon-fluorine coupling, and their chemical shifts would be influenced by the substituents. The methylene carbon would be found in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be prominent around 1700 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. Characteristic strong absorptions for the C-F bonds and the N-O stretching of the nitro group would also be present.

Mass Spectrometry (Predicted)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 217.13. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and potentially rearrangements involving the fluorine atoms.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2,3-difluorophenylacetic acid. The following protocol is a representative procedure.[1]

Materials:

-

2,3-Difluorophenylacetic acid

-

Concentrated Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃, 69.3%)

-

Ice

-

Water

-

Vacuum filtration apparatus

Procedure:

-

Dissolve 2,3-difluorophenylacetic acid (5 g, 0.0290 mol) in concentrated sulfuric acid (20 ml) in a flask.

-

Cool the resulting solution to -10°C with vigorous stirring.

-

Prepare a nitrating mixture by adding nitric acid (1.88 ml, 0.0290 mol) to sulfuric acid (2 ml).

-

Add the nitrating mixture dropwise to the solution of 2,3-difluorophenylacetic acid, ensuring the temperature remains below -5°C.

-

Stir the thickened slurry for 15 minutes at this temperature.

-

Pour the reaction mixture onto ice.

-

Filter the resulting white precipitate and dry it under vacuum.

This procedure yields a mixture of the 5-nitro and 6-nitro regioisomers. Further purification by techniques such as column chromatography or recrystallization would be necessary to isolate the desired this compound.

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

References

Synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details the strategic approaches to its synthesis, complete with experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a valuable building block in organic synthesis. The presence of two fluorine atoms and a nitro group on the phenyl ring imparts unique electronic properties and provides multiple sites for further chemical modification. This makes it a sought-after precursor for compounds with potential biological activity. This guide outlines two viable synthetic strategies: the direct nitration of a phenylacetic acid derivative and a multi-step synthesis commencing from a substituted toluene.

Pathway 1: Direct Nitration of 2,3-Difluorophenylacetic Acid

This pathway represents a more direct approach to the target molecule, beginning with the synthesis of 2,3-difluorophenylacetic acid, followed by a regioselective nitration.

Synthesis of 2,3-Difluorophenylacetic Acid

The precursor, 2,3-difluorophenylacetic acid, can be synthesized from o-difluorobenzene. The process involves the formation of an organolithium intermediate which then reacts with an oxalate derivative, followed by reduction and acidification.[2]

Nitration of 2,3-Difluorophenylacetic Acid

The key step in this pathway is the nitration of 2,3-difluorophenylacetic acid. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the aromatic ring, necessitating strong nitrating conditions. The directing effects of the substituents favor the introduction of the nitro group at the 6-position.

Experimental Protocols: Pathway 1

Step 1: Synthesis of 2,3-Difluorophenylglyoxylic acid ester

-

Materials: o-Difluorobenzene, n-Butyllithium, Diethyl oxalate, Anhydrous Tetrahydrofuran (THF), 6N Hydrochloric acid, Ethyl acetate.

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve o-difluorobenzene in anhydrous THF and cool the solution to -70°C.

-

Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -65°C. Stir the mixture for 2 hours at this temperature.

-

In a separate flask, dissolve diethyl oxalate in anhydrous THF and cool to -70°C.

-

Transfer the o-difluorobenzene lithium solution to the diethyl oxalate solution via cannula, keeping the temperature below -65°C.

-

After the addition is complete, allow the reaction to stir for an additional hour at -70°C, then warm to 0°C over 1 hour.

-

Quench the reaction by the slow addition of 6N HCl until the pH is between 3 and 4.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-difluorophenylglyoxylic acid ester.[2]

-

Step 2: Reduction and Hydrolysis to 2,3-Difluorophenylacetic acid

-

Materials: 2,3-Difluorophenylglyoxylic acid ester, Hydrazine hydrate, Potassium hydroxide, Ethylene glycol, 6N Hydrochloric acid.

-

Procedure:

-

To a solution of 2,3-difluorophenylglyoxylic acid ester in ethylene glycol, add potassium hydroxide and hydrazine hydrate.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water.

-

Acidify the mixture to pH 1-2 with 6N HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2,3-difluorophenylacetic acid.[2]

-

Step 3: Nitration of 2,3-Difluorophenylacetic acid

-

Materials: 2,3-Difluorophenylacetic acid, Concentrated sulfuric acid, Fuming nitric acid.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 2,3-difluorophenylacetic acid to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a separate, cooled flask.

-

Add the nitrating mixture dropwise to the solution of the phenylacetic acid over 30-45 minutes, maintaining the internal temperature below 5°C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.

-

Quantitative Data: Pathway 1

| Step | Reactant | Product | Typical Yield | Purity | Reference |

| Synthesis of 2,3-difluorophenylglyoxylic acid ester | o-Difluorobenzene | 2,3-difluorophenylglyoxylic acid ester | ~90% | >95% | [2] |

| Reduction and Hydrolysis | 2,3-difluorophenylglyoxylic acid ester | 2,3-Difluorophenylacetic acid | ~85% | >98% | [2] |

| Nitration | 2,3-Difluorophenylacetic acid | This compound | Not specified | - |

Visualization: Pathway 1

Caption: Synthesis of this compound via direct nitration.

Pathway 2: Multi-step Synthesis from 2,3-Difluorotoluene

This alternative pathway involves the construction of the target molecule through a series of functional group transformations starting from 2,3-difluorotoluene.

Step-wise Synthesis

-

Nitration of 2,3-Difluorotoluene: The synthesis begins with the nitration of 2,3-difluorotoluene to introduce the nitro group at the 6-position, yielding 2,3-difluoro-6-nitrotoluene.

-

Side-Chain Bromination: The methyl group of 2,3-difluoro-6-nitrotoluene is then brominated, typically using N-bromosuccinimide (NBS) and a radical initiator, to form 2,3-difluoro-6-nitrobenzyl bromide.

-

Cyanation: The benzylic bromide is subsequently converted to the corresponding nitrile, 2,3-difluoro-6-nitrobenzyl cyanide, through a nucleophilic substitution reaction with a cyanide salt.

-

Hydrolysis: Finally, the nitrile group is hydrolyzed under acidic or basic conditions to afford the desired product, this compound.

Experimental Protocols: Pathway 2

Step 1: Nitration of 2,3-Difluorotoluene

-

Materials: 2,3-Difluorotoluene, Concentrated sulfuric acid, Concentrated nitric acid.

-

Procedure:

-

In a three-necked flask, cool concentrated sulfuric acid to 0°C.

-

Slowly add 2,3-difluorotoluene to the sulfuric acid with stirring, maintaining the temperature below 10°C.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, keeping the temperature at 0-5°C.

-

After the addition, stir the mixture for an additional 2 hours at 0-5°C.

-

Pour the reaction mixture onto ice and extract with dichloromethane.

-

Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to give 2,3-difluoro-6-nitrotoluene.

-

Step 2: Side-Chain Bromination of 2,3-Difluoro-6-nitrotoluene

-

Materials: 2,3-Difluoro-6-nitrotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 2,3-difluoro-6-nitrotoluene in carbon tetrachloride.

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter off the succinimide.

-

Wash the filtrate with sodium bisulfite solution and water, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2,3-difluoro-6-nitrobenzyl bromide.

-

Step 3: Cyanation of 2,3-Difluoro-6-nitrobenzyl bromide

-

Materials: 2,3-Difluoro-6-nitrobenzyl bromide, Sodium cyanide, Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2,3-difluoro-6-nitrobenzyl bromide in DMF.

-

Add sodium cyanide to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to give 2,3-difluoro-6-nitrobenzyl cyanide.

-

Step 4: Hydrolysis of 2,3-Difluoro-6-nitrobenzyl cyanide

-

Materials: 2,3-Difluoro-6-nitrobenzyl cyanide, Concentrated sulfuric acid, Water.

-

Procedure:

-

In a round-bottom flask, carefully add 2,3-difluoro-6-nitrobenzyl cyanide to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed.

-

Cool the reaction mixture and pour it onto ice.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.[3]

-

Quantitative Data: Pathway 2

| Step | Reactant | Product | Typical Yield (Analogous Reactions) | Purity | Reference (Analogous Reactions) |

| Nitration | Substituted Toluene | Substituted Nitrotoluene | 80-95% | >95% | |

| Side-Chain Bromination | Substituted Nitrotoluene | Substituted Nitrobenzyl bromide | 60-80% | - | [4] |

| Cyanation | Substituted Benzyl bromide | Substituted Benzyl cyanide | 70-90% | >95% | |

| Hydrolysis | Substituted Benzyl cyanide | Substituted Phenylacetic acid | 85-95% | >98% | [3] |

Visualization: Pathway 2

Caption: Multi-step synthesis of this compound.

Conclusion

Both presented pathways offer viable routes to this compound. Pathway 1 is more convergent, potentially leading to higher overall yields if the regioselectivity of the nitration can be effectively controlled. Pathway 2 is a more linear synthesis involving well-established transformations, which may be more reliable but likely with a lower overall yield due to the number of steps. The choice of synthesis route will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168 [data.epo.org]

- 2. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

A Technical Guide to Difluoro-nitrobenzoic Acid Isomers

An in-depth technical guide on the isomeric landscape of Difluoro-nitrobenzoic Acids, with a primary focus on 4,5-Difluoro-2-nitrobenzoic acid, is provided below. This is based on the likely intended molecular formula of C₇H₃F₂NO₄, as the provided formula C₈H₅F₂NO₄ did not correspond to a readily identifiable compound in chemical databases.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of difluoro-nitrobenzoic acid isomers, a class of compounds with significant applications in medicinal chemistry and materials science. The primary focus is on 4,5-Difluoro-2-nitrobenzoic acid due to its prevalence in research and commercial availability. This document details its physicochemical properties, synthesis protocols, and known biological activities. Furthermore, it presents this information in a structured format to facilitate understanding and further research, including tabulated data and diagrams illustrating key processes.

Introduction to Difluoro-nitrobenzoic Acid Isomers

Difluoro-nitrobenzoic acids are substituted aromatic carboxylic acids. Their structure, featuring a benzene ring functionalized with two fluorine atoms, a nitro group, and a carboxylic acid group, makes them valuable intermediates in organic synthesis. The positions of these substituents on the benzene ring give rise to several isomers, each with potentially unique chemical and biological properties. Some of the notable isomers include:

-

4,5-Difluoro-2-nitrobenzoic acid

-

2,6-Difluoro-3-nitrobenzoic acid

-

2,5-Difluoro-4-nitrobenzoic acid

-

2,4-Difluoro-6-nitrobenzoic acid

-

3,4-Difluoro-2-nitrobenzoic acid

-

2,3-Difluoro-6-nitrobenzoic acid

The presence of electron-withdrawing groups (fluorine and nitro groups) significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. These features are often exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Physicochemical Properties of Difluoro-nitrobenzoic Acid Isomers

The physical and chemical properties of these isomers vary depending on the substitution pattern. A summary of key quantitative data for several isomers is presented in Table 1.

| Property | 4,5-Difluoro-2-nitrobenzoic acid | 2,6-Difluoro-3-nitrobenzoic acid | 2,5-Difluoro-4-nitrobenzoic acid | 2,4-Difluoro-6-nitrobenzoic acid |

| Molecular Formula | C₇H₃F₂NO₄ | C₇H₃F₂NO₄ | C₇H₃F₂NO₄ | C₇H₃F₂NO₄ |

| Molecular Weight | 203.10 g/mol | 203.1 g/mol [3] | 203.10 g/mol | 203.10 g/mol |

| CAS Number | 20372-63-8 | 83141-10-0[3] | 116465-48-6 | 1690669-99-8 |

| Melting Point | 165-167 °C[4][5] | 92-96 °C[3] | Not specified | Not specified |

| Boiling Point | 349.7±42.0 °C (Predicted)[5] | 335.5±42.0 °C (Predicted)[3] | Not specified | Not specified |

| Density | 1.661±0.06 g/cm³ (Predicted)[5] | 1.661 g/cm³ | Not specified | Not specified |

| pKa | Not specified | 1.48±0.29 (Predicted)[3] | Not specified | Not specified |

| Appearance | White or light yellow powder[5] | White to Light yellow powder to crystal[3] | White to yellow-brown or gray solid[6] | Not specified |

Synthesis of 4,5-Difluoro-2-nitrobenzoic acid

General Experimental Protocol: Nitration of 3,4-Difluorobenzoic Acid

Materials:

-

3,4-Difluorobenzoic acid

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Sodium sulfite

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3,4-difluorobenzoic acid.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the flask with continuous stirring.

-

Once the 3,4-difluorobenzoic acid is completely dissolved, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

To remove any remaining nitric acid, the crude product can be dissolved in water and treated with a small amount of sodium sulfite.

-

The product is then extracted with an organic solvent such as dichloromethane.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4,5-Difluoro-2-nitrobenzoic acid.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Diagram of the Synthetic Workflow:

Figure 1: Synthetic Workflow for 4,5-Difluoro-2-nitrobenzoic acid.

Biological Activity and Applications

4,5-Difluoro-2-nitrobenzoic acid and its isomers serve as important intermediates in the synthesis of biologically active molecules.[1]

-

Pharmaceutical Development: These compounds are utilized in the development of anti-inflammatory and anti-cancer agents.[1] The presence of the fluorine and nitro groups can be strategically used to modulate the electronic properties and reactivity of the molecule, which is crucial for its interaction with biological targets.

-

Agrochemical Formulations: They are also used in the formulation of herbicides and pesticides.[1]

While specific biological data for 4,5-Difluoro-2-nitrobenzoic acid itself is not extensively reported in the public literature, its role as a building block suggests that its derivatives are the active components. The general mechanism of action for many small molecule drugs involves the inhibition of specific enzymes or the modulation of signaling pathways.

Hypothetical Signaling Pathway Involvement:

Given its use in developing anti-inflammatory and anti-cancer agents, derivatives of 4,5-Difluoro-2-nitrobenzoic acid could potentially interact with key signaling pathways implicated in these diseases, such as the NF-κB or MAPK signaling pathways. A simplified, hypothetical diagram illustrating a potential mechanism of action for a drug derived from this compound is presented below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,6-DIFLUORO-3-NITROBENZOIC ACID price,buy 2,6-DIFLUORO-3-NITROBENZOIC ACID - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 4,5-Difluoro-2-nitrobenzoic acid [myskinrecipes.com]

- 6. 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, this document summarizes the known information and provides detailed experimental protocols for researchers to determine solubility in their solvents of interest.

Core Compound Properties

Quantitative Solubility Data

Quantitative solubility data for this compound is limited. The following table summarizes the available information. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine solubility in other organic solvents relevant to their work.

| Organic Solvent | Temperature (°C) | Solubility |

| Methanol | Not Specified | Slightly Soluble[3][4][5] |

| Other Solvents | User-Defined | To Be Determined |

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of a solid organic compound like this compound. The choice of method may depend on the desired accuracy, the amount of substance available, and the equipment on hand.

Method 1: Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

After equilibration, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility based on the concentration of the diluted sample and the dilution factor.

Method 2: Solvent Addition Method (Titration)

This method is useful for a more rapid determination of solubility.

Materials:

-

A known mass of this compound

-

Test tube or small vial

-

Burette or calibrated pipette

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

Weigh a precise amount of this compound and place it in a test tube.[6]

-

Using a burette, add small, measured volumes of the organic solvent to the test tube.[6]

-

After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) until the solid is fully dissolved.[6]

-

Continue adding solvent incrementally until all the solid has completely dissolved.[6]

-

Record the total volume of solvent added to achieve complete dissolution.[6]

-

Calculate the solubility as the mass of the compound divided by the total volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the solubility of an organic compound.

References

Spectroscopic Characterization of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectroscopic profile and detailed experimental protocols for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | m | 1H | Ar-H |

| ~7.2 - 7.4 | m | 1H | Ar-H |

| ~4.0 | s | 2H | -CH₂- |

| ~11.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~150 (dd) | C-F |

| ~148 (dd) | C-F |

| ~140 | C-NO₂ |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~35 | -CH₂- |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -130 to -140 | m | Ar-F |

| -145 to -155 | m | Ar-F |

Table 4: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1530, ~1350 | Strong | N-O stretch (Nitro Group) |

| ~1250 | Strong | C-F stretch |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 217 | High | [M]⁺ |

| 172 | Medium | [M - COOH]⁺ |

| 152 | Medium | [M - COOH - HF]⁺ |

| 124 | Low | [M - COOH - HF - CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-resolution data suitable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function and Fourier transform.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A 45° pulse angle and a relaxation delay of 2-5 seconds are recommended.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to cover the expected range for aromatic fluorine atoms (e.g., -100 to -180 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectra.

-

A 30° pulse angle and a relaxation delay of 1-2 seconds are appropriate.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.

-

-

Instrumentation: An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or after separation by gas chromatography.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

The data is typically acquired in full-scan mode to obtain the mass-to-charge ratio of the molecular ion and fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Nitrophenylacetic Acids

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and key applications of nitrophenylacetic acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational synthetic chemistry, quantitative physical and spectral data, detailed experimental protocols, and the pivotal role of these compounds in modern biochemical research, particularly in neuroscience and agriculture.

Discovery and Historical Synthesis

The nitrophenylacetic acids, encompassing the ortho (2-), meta (3-), and para (4-) isomers, have a rich history rooted in the foundational period of organic chemistry. Their development was driven by the desire to understand the influence of the nitro group on the reactivity of the phenylacetic acid scaffold.

1.1 2-Nitrophenylacetic Acid: The synthesis of 2-nitrophenylacetic acid was reported by Arnold Reissert in 1897 as part of his broader work on the synthesis of indole derivatives from o-nitrotoluene. This reaction, now known as the Reissert indole synthesis, involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an intermediate, which upon reductive cyclization, yields indole-2-carboxylic acid. While not the primary focus of his work, the initial condensation product is a derivative of 2-nitrophenylpyruvic acid, conceptually linked to 2-nitrophenylacetic acid.

1.2 3-Nitrophenylacetic Acid: The first documented synthesis of 3-nitrophenylacetic acid is attributed to J. Frederick, J. Dippy, and T. H. Pratt in 1935. Their method involved the conversion of 3-nitrobenzyl chloride to 3-nitrophenylacetonitrile, followed by hydrolysis to the desired acid.

1.3 4-Nitrophenylacetic Acid: The earliest synthesis of 4-nitrophenylacetic acid can be traced back to the work of P. P. Bedson in 1880, who prepared it by the nitration of phenylacetic acid. This straightforward approach, however, often results in a mixture of ortho and para isomers, necessitating careful purification.

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties of the nitrophenylacetic acid isomers are crucial for their identification, purification, and application. The following tables summarize key quantitative data for each isomer.

Table 1: Physicochemical Properties of Nitrophenylacetic Acid Isomers

| Property | 2-Nitrophenylacetic Acid | 3-Nitrophenylacetic Acid | 4-Nitrophenylacetic Acid |

| CAS Number | 3740-52-1[1] | 1877-73-2[2] | 104-03-0 |

| Molecular Formula | C₈H₇NO₄[1] | C₈H₇NO₄[2] | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol [1] | 181.15 g/mol [2] | 181.15 g/mol [3] |

| Melting Point | 137-140 °C[1] | 117-120 °C[2] | 150-155 °C[4] |

| Appearance | Yellow to beige crystalline powder[5] | Pale orange solid | Off-white to light yellow solid |

Table 2: Spectroscopic Data of Nitrophenylacetic Acid Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |

| 2-Nitrophenylacetic Acid | 8.1 (d), 7.6 (t), 7.4 (t), 7.3 (d), 4.1 (s) | 171, 149, 134, 132, 128, 125, 124, 41 | ~3000 (O-H), ~1700 (C=O), ~1520 & 1340 (NO₂) | 181 (M⁺), 136, 90, 77 |

| 3-Nitrophenylacetic Acid | 8.2 (s), 8.1 (d), 7.6 (d), 7.5 (t), 3.7 (s)[6] | 172, 148, 136, 135, 130, 124, 122, 41 | ~3000 (O-H), ~1700 (C=O), ~1530 & 1350 (NO₂)[7] | 181 (M⁺), 136, 90, 77[2] |

| 4-Nitrophenylacetic Acid | 8.2 (d), 7.5 (d), 3.7 (s)[8] | 172, 147, 141, 130, 124, 41[3] | ~3000 (O-H), ~1700 (C=O), ~1520 & 1345 (NO₂)[9] | 181 (M⁺), 136, 91, 77[3] |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of nitrophenylacetic acids, based on established literature procedures.

3.1 Synthesis of 4-Nitrophenylacetic Acid via Hydrolysis of 4-Nitrobenzyl Cyanide

This procedure is adapted from Organic Syntheses.[10]

Materials:

-

4-Nitrobenzyl cyanide (100 g, 0.62 mol)

-

Concentrated sulfuric acid (sp. gr. 1.84, 300 mL, 5.4 mol)

-

Deionized water

-

Ice

Procedure:

-

In a 1-L round-bottomed flask, place 100 g of 4-nitrobenzyl cyanide.

-

Prepare a solution of dilute sulfuric acid by cautiously adding 300 mL of concentrated sulfuric acid to 280 mL of water.

-

Pour two-thirds of the acid solution onto the 4-nitrobenzyl cyanide and shake until the solid is thoroughly wetted.

-

Use the remaining acid to wash down any solid adhering to the flask walls.

-

Attach a reflux condenser and heat the mixture to boiling for 15 minutes. The mixture will darken.

-

Dilute the reaction mixture with an equal volume of cold water and cool to 0 °C or below in an ice bath.

-

Filter the precipitate and wash it several times with ice water.

-

Dissolve the crude product in 1600 mL of boiling water.

-

Filter the hot solution rapidly to remove any insoluble impurities.

-

Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will crystallize as pale yellow needles.

-

Collect the crystals by filtration and dry. The expected yield is 103–106 g (92–95%).[10]

3.2 Synthesis of 3-Nitrophenylacetic Acid via the Willgerodt-Kindler Reaction

This is an example of a modern approach to synthesizing the 3-nitro isomer.

Materials:

-

3-Nitroacetophenone

-

Morpholine

-

Sulfur

-

Toluene

-

Dimethylformamide (DMF)

-

Hydrochloric acid

Procedure:

-

A mixture of 3-nitroacetophenone, morpholine, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water, forming the enamine.

-

After removing the toluene, the residual oil is dissolved in DMF and treated with sulfur at low temperature.

-

The mixture is stirred, and the resulting thiomorpholide is precipitated by pouring the reaction mixture into water.

-

The collected solid is then hydrolyzed by refluxing with a strong acid, such as concentrated hydrochloric acid.

-

Upon cooling, 3-nitrophenylacetic acid crystallizes and can be collected by filtration.

Applications in Signaling Pathways and Drug Development

Nitrophenylacetic acids and their derivatives have found significant applications in two primary areas: as herbicides and as tools for studying biological signaling pathways, particularly in neuroscience.

4.1 Herbicidal Activity

Nitrophenylacetic acid is structurally related to nitrodiphenyl ether herbicides. The mode of action for this class of herbicides is light- and oxygen-dependent, leading to rapid cell membrane disruption through lipid peroxidation.[11][12][13] This process is distinct from herbicides that act by inhibiting photosynthetic electron transport. The herbicidal effect is thought to be initiated by the accumulation of photodynamic tetrapyrrole compounds, which, in the presence of light and oxygen, generate reactive oxygen species that damage the plant cells.[11][12][13]

Caption: Mechanism of action for nitrodiphenyl ether herbicides.

4.2 Photocaging and Controlled Neurotransmitter Release

A groundbreaking application of nitrophenylacetic acid derivatives is in the field of "photocaging". In this technique, a photolabile nitrobenzyl group is attached to a biologically active molecule, such as a neurotransmitter (e.g., glutamate or GABA), rendering it inactive.[14][15] This "caged" compound can be introduced into a biological system without eliciting a response. Upon irradiation with light of a specific wavelength, the nitrobenzyl group is cleaved, releasing the active molecule with high spatial and temporal precision.[14] This allows researchers to study signaling pathways, such as synaptic transmission, with unprecedented control.

References

- 1. Mode of Action Studies on Nitrodiphenyl Ether Herbicides : II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-NITROPHENYLACETIC ACID(1877-73-2) MS [m.chemicalbook.com]

- 3. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. darwin-online.org.uk [darwin-online.org.uk]

- 5. 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR spectrum [chemicalbook.com]

- 6. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 7. 3-NITROPHENYLACETIC ACID(1877-73-2) IR Spectrum [chemicalbook.com]

- 8. 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Nitrophenylacetic acid(104-03-0) IR Spectrum [m.chemicalbook.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Nitrophenyl-based caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. femtonics.eu [femtonics.eu]

- 15. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Phenylacetic Acid Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This simple substitution can profoundly alter a compound's metabolic stability, lipophilicity, binding affinity, and overall efficacy. Among the myriad of fluorinated scaffolds, derivatives of phenylacetic acid (PAA) have emerged as particularly versatile building blocks and active agents in their own right. From potent anticancer agents to novel hypnotics and essential precursors for widely-used therapeutics, fluorinated PAA derivatives are at the forefront of innovation in drug development.

This technical guide provides a comprehensive literature review of fluorinated phenylacetic acid derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying scientific principles to empower researchers in this dynamic field.

The Impact of Fluorination on Physicochemical and Pharmacological Properties

The introduction of one or more fluorine atoms to the phenyl ring of phenylacetic acid dramatically influences its electronic and steric properties. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group and affect the reactivity of the aromatic ring.[1][2] This modification is a key strategy for enhancing lipophilicity, which can improve membrane permeability and bioavailability.[1][3] Strategically placed fluorine atoms can also lead to stronger interactions with biological targets, resulting in higher potency and selectivity.[1][3]

For instance, trifluoromethyl (CF3) groups are known to significantly increase lipophilicity and can be crucial for effective binding to targets like kinases.[1] The unique properties bestowed by fluorine make these derivatives indispensable in contemporary organic and medicinal chemistry, driving innovation across various scientific disciplines.[1]

Therapeutic Applications and Biological Activities

Fluorinated phenylacetic acid derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in multiple therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anti-proliferative and apoptosis-inducing effects of fluorinated PAA derivatives in various cancer cell lines.[2] Phenylacetate (PA) itself has shown anti-proliferative effects on glioblastomas, leukemias, and prostate and breast carcinomas.[2] The addition of fluorine can enhance this activity. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and identified as potent anticancer agents, particularly against prostate carcinoma (PC3) cell lines.[2] Structure-activity relationship (SAR) studies have revealed that substitutions on the N-phenyl ring can modulate cytotoxicity, with nitro-substituted compounds showing higher potency than methoxy-substituted ones in some studies.[2]

Central Nervous System (CNS) Activity

Fluorinated phenylacetate derivatives have also been explored as hypnotic agents. These compounds are designed to interact with neurotransmitter receptors in the CNS. One promising derivative, ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-5-ethoxy-2-fluorophenyl) acetate, has shown a relatively high affinity for the GABA-A receptor and a unique affinity for the NMDA receptor.[4] In animal models, this compound demonstrated potent hypnotic effects with a rapid recovery time, highlighting its potential as a clinical candidate.[4]

Enzyme Inhibition

The structural features of fluorinated phenylacetic acids make them suitable scaffolds for designing enzyme inhibitors. They are key precursors in the synthesis of certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs).[5] Furthermore, derivatives such as 3-Fluoro-5-(trifluoromethyl)phenylacetic acid are explicitly used in the preparation of kinase inhibitors, a major class of anticancer drugs.[1] The precise arrangement of the fluorine and trifluoromethyl groups allows for controlled intermolecular interactions critical for effective binding within the kinase active site.[1]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenylacetic acid derivatives have been developed as agonists for human Peroxisome Proliferator-Activated Receptors (hPPARs), which are important targets for metabolic diseases.[6] By modifying the core PAA structure, researchers have developed compounds with potent in vivo glucose and triglyceride-lowering activity in insulin-resistant animal models, comparable to existing drugs like Rosiglitazone.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for various fluorinated phenylacetic acid derivatives from the literature, focusing on their anticancer activity and pharmacokinetic properties.

Table 1: In-Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [2]

| Compound ID | N-Phenyl Substituent | Cell Line | IC50 (μM) |

| 2b | m-nitro | PC3 (Prostate Carcinoma) | 52 |

| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 |

| Imatinib | (Reference Drug) | PC3 (Prostate Carcinoma) | 40 |

| 2c | p-nitro | MCF-7 (Breast Cancer) | 100 |

| Imatinib | (Reference Drug) | MCF-7 (Breast Cancer) | 98 |

Note: The study indicated that compounds with a nitro moiety (2a-2c) demonstrated higher cytotoxic effects than those with a methoxy moiety (2d-2f).

Table 2: Pharmacokinetic Parameters of Selected Phenylacetic Acid Derivatives [7]

| Compound ID | Structure | Species | Plasma Clearance (ml/min/kg) |

| 11o | prolyl-1-piperazinylacetic acid derivative | Rat | 30 |

| 11o | prolyl-1-piperazinylacetic acid derivative | Dog | 12 |

| 11p | prolyl-1-piperazinylacetic acid derivative | Rat | 21 |

| 11p | prolyl-1-piperazinylacetic acid derivative | Dog | 9 |

Note: While not directly fluorinated on the phenyl ring, this data for related complex PAA derivatives provides context for the pharmacokinetic profiles that can be achieved.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for advancing research. Below are methodologies for key experiments cited in the literature.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[2]

Objective: To synthesize a series of N-substituted phenylacetamide derivatives from 4-fluorophenylacetic acid.

Materials:

-

4-fluorophenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Appropriate aniline derivatives (e.g., m-nitroaniline, p-nitroaniline)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Dilute sulfuric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in anhydrous acetonitrile.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the appropriate aniline derivative (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Add a mixture of water and ethyl acetate to the residue and transfer to a separatory funnel.

-

Separate the ethyl acetate layer and wash it sequentially with saturated sodium bicarbonate solution (2x), dilute sulfuric acid (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography as needed.

In-Vitro Cytotoxicity Evaluation (MTS Assay)[2]

Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7, HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Synthesized compounds dissolved in DMSO

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds and the reference drug (e.g., Imatinib) in the culture medium. The final DMSO concentration should be kept below 0.1%.

-

After 24 hours, replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control.

-

Incubate the plates for an additional 48-72 hours.

-

Following the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical connections.

Caption: General workflow for the synthesis of fluorinated phenylacetamide derivatives.

Caption: Experimental workflow for in-vitro cytotoxicity screening (MTS Assay).

Conclusion

Fluorinated phenylacetic acid derivatives represent a privileged scaffold in medicinal chemistry, offering a potent combination of synthetic accessibility and diverse biological activity. Their role as key intermediates for major drug classes and as active pharmaceutical ingredients in their own right underscores their importance. The ability of fluorine to fine-tune molecular properties provides a powerful tool for optimizing drug candidates. As synthetic methodologies become more sophisticated and our understanding of the specific interactions of these compounds with biological targets deepens, the potential for developing novel, highly effective therapeutics based on the fluorinated phenylacetic acid core will undoubtedly continue to expand. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful area of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the synthetic intermediate, 2-(2,3-Difluoro-6-nitrophenyl)acetic acid. While direct biological data for this specific compound is limited in publicly available literature, its structural features—a phenylacetic acid core with difluoro and nitro substitutions—strongly suggest potential applications in the development of novel anti-inflammatory and herbicidal agents. This document outlines the inferred biological activities based on analogous compounds, details relevant experimental protocols for screening and validation, and visualizes the key signaling pathways likely to be modulated by derivatives of this compound.

Introduction

This compound is a chemical intermediate primarily utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The presence of a phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), while the fluorinated and nitrated phenyl ring suggests potential for modulation of biological targets and herbicidal activity. This guide serves as a resource for researchers looking to explore the therapeutic or agrochemical potential of this compound and its derivatives.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related molecules, the primary potential biological activities of this compound and its derivatives are in the areas of anti-inflammatory and herbicidal action.

Anti-inflammatory Activity

Many phenylacetic acid derivatives exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammatory responses, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

The potential anti-inflammatory mechanism of action for derivatives of this compound would likely involve the inhibition of COX-2.

Table 1: Inferred Quantitative Data for Potential Biological Activities

| Potential Activity | Target | Key Parameter | Expected Range (based on analogs) |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | IC50 | 0.1 - 10 µM |

| Herbicidal | Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO) | EC50 | 1 - 100 µM |

Herbicidal Activity

Nitroaromatic compounds are a known class of herbicides. Their mechanism of action can vary, but they often interfere with essential plant-specific metabolic pathways. The presence of fluorine atoms can enhance the efficacy and alter the spectrum of activity of herbicides. Potential molecular targets for herbicidal action include enzymes in amino acid biosynthesis or photosynthesis.

Experimental Protocols

To investigate the potential biological activities of this compound and its derivatives, the following experimental protocols are recommended.

In Vitro Anti-inflammatory Assays

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

Protocol:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer containing hematin, and a suitable substrate like arachidonic acid is prepared.

-

Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Quantification: The product of the reaction, typically prostaglandin E2 (PGE2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Herbicidal Activity Screening

This assay assesses the effect of the compound on the growth of model plant species.

Protocol:

-

Plant Species: Seeds of a model monocot (e.g., Lolium rigidum) and a model dicot (e.g., Arabidopsis thaliana) are used.

-

Treatment Application: Seeds are sown in pots containing a standard soil mix. The test compound is applied either pre-emergence (to the soil surface after sowing) or post-emergence (sprayed onto young seedlings). A range of concentrations is tested.

-

Growth Conditions: Plants are grown in a controlled environment (e.g., 25°C, 16-hour photoperiod).

-

Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visual scoring of plant injury (e.g., chlorosis, necrosis, stunting) and by measuring the fresh or dry weight of the shoots.

-

Data Analysis: The effective concentration that causes 50% inhibition of plant growth (EC50) is determined.

Signaling Pathways and Workflow Visualizations

The following diagrams illustrate the potential mechanism of action and experimental workflows.

Caption: Potential anti-inflammatory mechanism of action.

Methodological & Application

Application Notes and Protocols: The Role of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid in the Synthesis of Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a key building block in modern medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted pharmaceutical agents. Its unique trifunctionalized aromatic ring, featuring two fluorine atoms, a nitro group, and an acetic acid moiety, provides a versatile scaffold for the development of novel therapeutics. The presence of fluorine atoms can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate, while the nitro and carboxylic acid groups offer reactive handles for diverse chemical transformations.

These application notes provide a comprehensive overview of the use of this compound in pharmaceutical synthesis, with a focus on the preparation of anti-inflammatory agents, specifically p38 MAP kinase inhibitors. Detailed protocols, quantitative data, and diagrammatic representations of synthetic workflows and biological pathways are presented to guide researchers in their drug discovery and development endeavors.

Key Applications in Pharmaceutical Synthesis

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its primary application lies in the construction of complex heterocyclic structures that form the core of many targeted therapies. The most prominent application is in the development of small molecule kinase inhibitors, particularly those targeting the p38 MAP kinase pathway, which is implicated in inflammatory responses.

Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAP kinase is a validated therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

This compound serves as a crucial precursor for the synthesis of potent and selective p38 MAP kinase inhibitors. The general synthetic approach involves the coupling of the carboxylic acid moiety with a variety of amine-containing heterocyclic scaffolds. The difluoro-nitrophenyl group often forms a key pharmacophoric element that interacts with the active site of the kinase.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from (2,3-Difluoro-phenyl)-acetic acid.

Reaction Scheme:

Materials and Reagents:

-

(2,3-Difluoro-phenyl)-acetic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃, 69.3%)

-

Ice

-

Deionized Water

Procedure:

-

Dissolve (2,3-Difluoro-phenyl)-acetic acid (5 g, 0.0290 mol) in concentrated sulfuric acid (20 ml).

-

Cool the resulting solution to -10°C with vigorous stirring.

-

Prepare a solution of nitric acid (1.88 ml, 69.3%, 0.0290 mol) in sulfuric acid (2 ml).

-

Add the nitric acid solution dropwise to the cooled solution of the starting material, ensuring the temperature remains below -5°C.

-

Stir the resulting thickened slurry for 15 minutes.

-

Pour the reaction mixture onto ice.

-

Filter the resulting white precipitate and dry under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | (2,3-Difluoro-phenyl)-acetic acid | [1] |

| Product | Mixture of 5- and 6-NO₂ regioisomers | [1] |

| Yield | 6.3 g (99%) | [1] |

| Purity | Mixture suitable for next step | [1] |

Protocol 2: General Procedure for Amide Bond Formation with this compound

This protocol describes a general method for coupling this compound with a primary or secondary amine to form an amide, a common step in the synthesis of p38 MAP kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Amine (R-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.0 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Quantitative Data (Representative):

| Parameter | Expected Value |

| Yield | 60-90% |

| Purity (by HPLC) | >95% |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of a p38 kinase inhibitor precursor.

p38 MAP Kinase Signaling Pathway

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical agents, particularly p38 MAP kinase inhibitors for the treatment of inflammatory diseases. The synthetic protocols provided herein offer a solid foundation for researchers to explore the potential of this intermediate in their drug discovery programs. The unique structural features of this compound continue to make it an attractive starting material for the development of next-generation targeted therapies.

References

Application of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various biologically active molecules, including those with potential applications in the agrochemical sector.[1] Its structural features, including the difluorinated phenyl ring and the nitro group, make it a versatile building block for the development of novel herbicides. While specific public domain data on the direct herbicidal efficacy of this particular compound is limited, its structural similarity to known auxin-mimic herbicides suggests a potential mode of action and a promising avenue for agrochemical research and development.